erythro-Guaiacylglycerol beta-dihydroconiferyl ether

描述

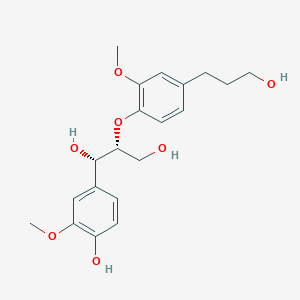

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol is a natural product found in Annona squamosa, Santalum album, and Croton lechleri with data available.

生物活性

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether (EGDHE) is a phenolic compound primarily derived from natural sources like Canadian maple syrup and mung beans. This article explores its biological activity, focusing on its antioxidant properties and inhibitory effects on specific enzymes, particularly α-glucosidase.

- Molecular Formula : CHO

- Molecular Weight : 378.42 g/mol

- CAS Number : 135820-77-8

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg

- Flash Point : 342.8 ± 31.5 °C

Biological Activity Overview

EGDHE exhibits significant biological activities, particularly in the following areas:

1. Antioxidant Activity

EGDHE has been shown to possess potent antioxidant properties, which are crucial for combating oxidative stress and related diseases. Studies indicate that EGDHE's antioxidant capacity is comparable to well-known antioxidants such as quercetin and Trolox.

| Compound | IC50 Value (μM) |

|---|---|

| EGDHE | <100 |

| Quercetin | <100 |

| Trolox | <100 |

The antioxidant activity was assessed using various assays, including the DPPH radical scavenging test, where EGDHE demonstrated effective free radical scavenging capabilities.

2. α-Glycosidase Inhibition

EGDHE has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism and is a target for diabetes management:

- EC50 Value : 18.71 μM

This inhibition suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetic treatment strategies.

Study on Mung Beans

A study conducted by Yan Bai et al. (2016) isolated EGDHE from the stems and leaves of mung beans and evaluated its biological activities. The findings highlighted its effective α-glycosidase inhibition, supporting its potential as a functional food ingredient for glycemic control .

Maple Syrup Phytochemicals

Research on Canadian maple syrup revealed that EGDHE is one of several phenolic compounds with significant antioxidant activity. The study isolated multiple phenolic compounds from maple syrup extracts, demonstrating the health benefits associated with these natural products .

The mechanism by which EGDHE exerts its biological effects involves several pathways:

- Antioxidant Mechanism : EGDHE likely neutralizes free radicals through electron donation, thereby preventing oxidative damage to cells.

- Enzyme Inhibition : The structure of EGDHE allows it to bind effectively to the active site of α-glucosidase, inhibiting its activity and consequently reducing glucose absorption in the intestines.

科学研究应用

Antioxidant Activity

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for use in food preservation and as a dietary supplement to combat oxidative stress .

Food Industry

The compound's antioxidant properties make it suitable for incorporation into food products to enhance shelf life and nutritional value. Its presence in maple syrup indicates its potential use in natural food additives aimed at improving health benefits .

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its biological activities, including anti-inflammatory effects and the ability to inhibit certain enzymes associated with diseases such as diabetes .

Case Study: Inhibition of α-Glycosidase Activity

A study highlighted that this compound inhibits α-Glycosidase with an EC50 value of 18.71 μM, suggesting its potential role in managing blood sugar levels .

Biocosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging benefits .

Bioenergy

Research into the bioenergy sector is also considering the utilization of this compound as a bioactive component in the development of sustainable energy sources derived from plant materials .

属性

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIKJXXBCAHHMC-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135820-77-8 | |

| Record name | Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。